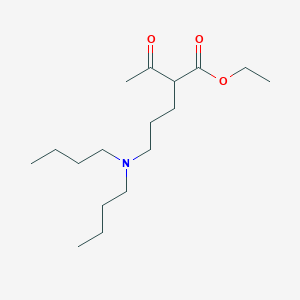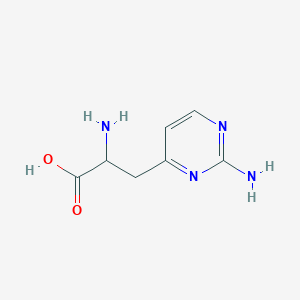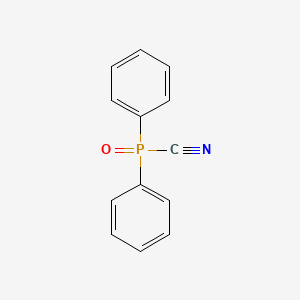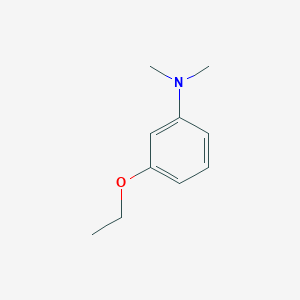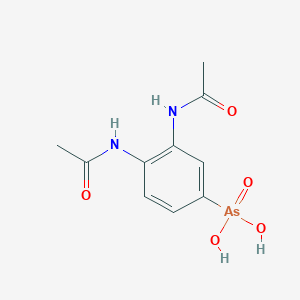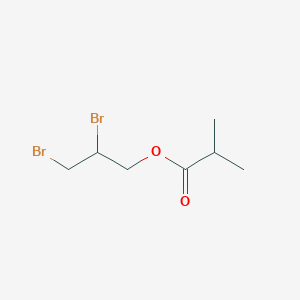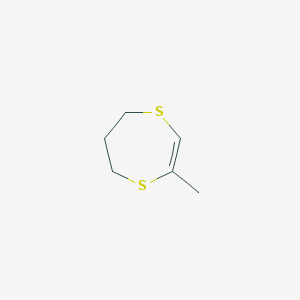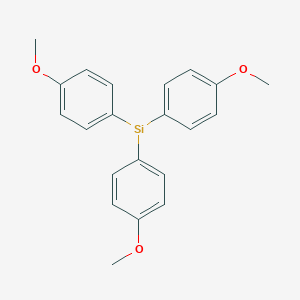
CID 12824353
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methoxyphenyl)silane is an organosilicon compound with the chemical formula C21H22O3Si It is characterized by the presence of three 4-methoxyphenyl groups attached to a central silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)silane can be synthesized through the reaction of phenylsilane with 4-methoxyphenyl halides in the presence of a base such as 1,4-diazabicyclo[2,2,2]octane (DABCO) and a solvent like tetrahydrofuran (THF). The reaction typically requires a prolonged reaction time of about five days to achieve maximum yield .
Industrial Production Methods: While specific industrial production methods for Tris(4-methoxyphenyl)silane are not extensively documented, the general approach involves the use of organosilicon chemistry techniques, which may include the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired silicon-carbon bonds.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like halides or amines.
Coupling Reactions: Catalysts such as palladium or nickel complexes.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of Tris(4-methoxyphenyl)silane.
Aplicaciones Científicas De Investigación
Tris(4-methoxyphenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of Tris(4-methoxyphenyl)silane in various applications involves its ability to form stable silicon-carbon bonds and its reactivity towards nucleophiles and oxidizing agents. In biological systems, its derivatives can enhance cellular uptake and retention of therapeutic agents, thereby improving their efficacy .
Comparación Con Compuestos Similares
- Tris(4-methylphenyl)silane
- Tris(4-chlorophenyl)silane
- Tris(4-fluorophenyl)silane
Comparison: Tris(4-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart distinct electronic and steric properties compared to other tris(aryl)silanes. These properties influence its reactivity and applications, making it particularly useful in specific synthetic and industrial processes.
Propiedades
Fórmula molecular |
C21H21O3Si |
|---|---|
Peso molecular |
349.5 g/mol |
InChI |
InChI=1S/C21H21O3Si/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
AFDAZYHLZXMQHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)
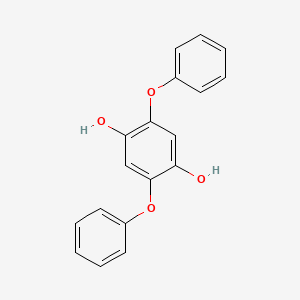
![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
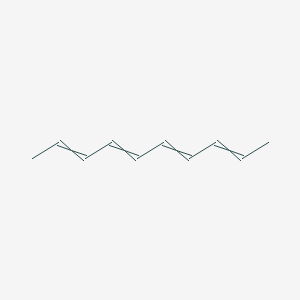
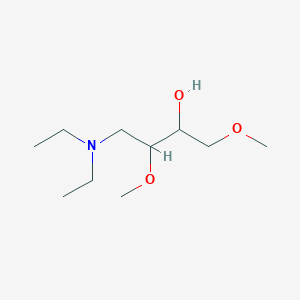
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
